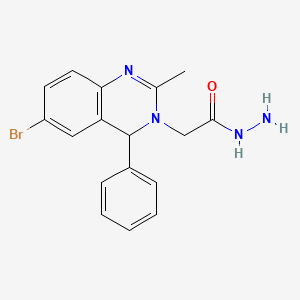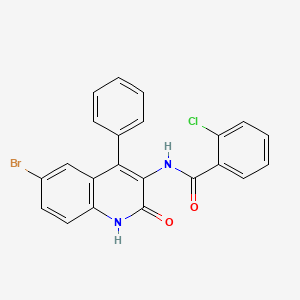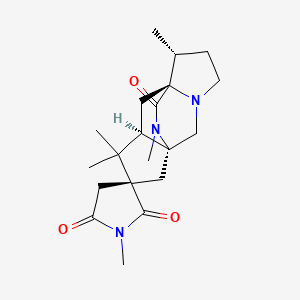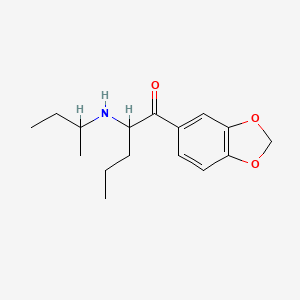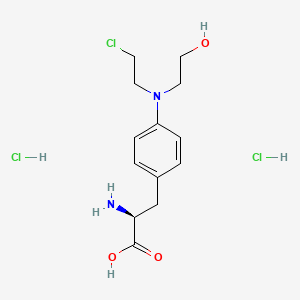
N-tert-butyl Pentylone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl Pentylone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. It is an analytical reference standard used primarily in research and forensic applications . The compound is characterized by its crystalline solid form and high purity (≥98%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl Pentylone (hydrochloride) involves the reaction of 1-(benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)pentan-1-one with hydrochloric acid to form the monohydrochloride salt . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for N-tert-butyl Pentylone (hydrochloride) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl Pentylone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tert-butylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs of N-tert-butyl Pentylone (hydrochloride).
Scientific Research Applications
N-tert-butyl Pentylone (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry, biology, and forensic science . Its applications include:
Analytical Chemistry: Used as a reference standard for mass spectrometry and chromatography.
Forensic Science: Employed in the identification and quantification of synthetic cathinones in biological samples.
Pharmacological Studies: Investigated for its stimulant properties and potential effects on the central nervous system.
Mechanism of Action
The mechanism of action of N-tert-butyl Pentylone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It is believed to act as a reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-butyl Pentylone (hydrochloride) include:
Uniqueness
N-tert-butyl Pentylone (hydrochloride) is unique due to its tert-butylamino group, which distinguishes it from other similar cathinones. This structural difference can influence its pharmacological properties and metabolic pathways, making it a compound of interest for further research.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-5-6-12(17-16(2,3)4)15(18)11-7-8-13-14(9-11)20-10-19-13/h7-9,12,17H,5-6,10H2,1-4H3 |
InChI Key |
JLWSTXCAALQEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


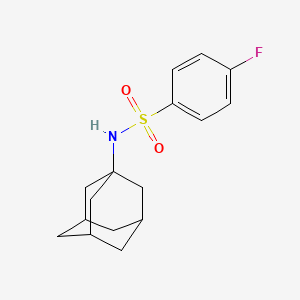
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B10814052.png)
![5-(4-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B10814057.png)
![4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10814065.png)
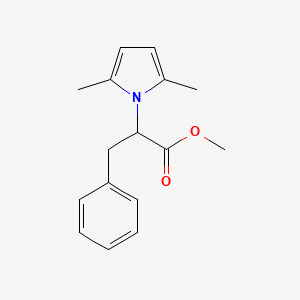
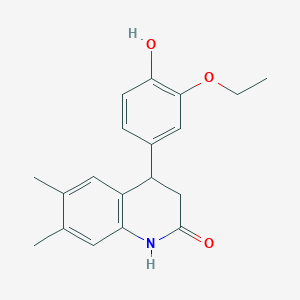
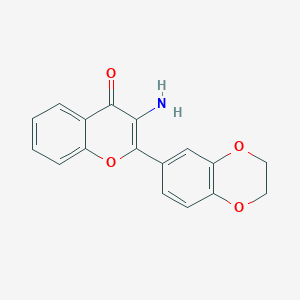
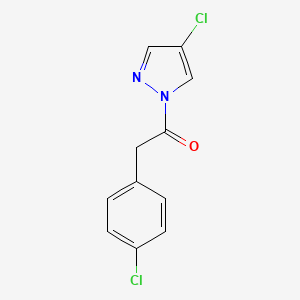
![2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)
